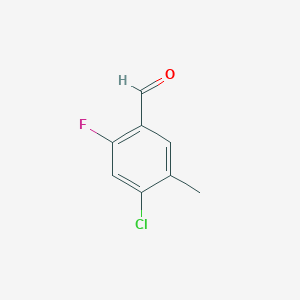

![molecular formula C17H19N3O2 B2487036 1-(7,8-二氢吡啶并[4,3-d]嘧啶-6(5H)-基)-2-(4-乙氧基苯基)乙酮 CAS No. 1797636-63-5](/img/structure/B2487036.png)

1-(7,8-二氢吡啶并[4,3-d]嘧啶-6(5H)-基)-2-(4-乙氧基苯基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the Biginelli reaction, a multicomponent reaction that provides an efficient method for creating dihydropyrimidinones. A study by Rajack et al. (2013) detailed the synthesis of 3,4-dihydropyrimidin-2(1H)-ones through the Biginelli reaction, utilizing cellulose sulfuric acid as a recyclable solid acid catalyst, which could be analogous to the synthesis approach for our compound of interest (Rajack et al., 2013).

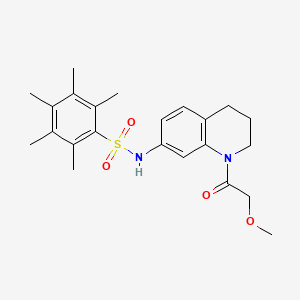

Molecular Structure Analysis

The molecular structure of heterocyclic compounds similar to "1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-ethoxyphenyl)ethanone" has been explored through crystal structure determination and spectroscopic techniques. Chen and Liu (2019) conducted crystal structure determination of tetrahydropyrido thieno pyrimidinone derivatives, providing insights into the influence of structural modifications on molecular geometry and conformation (Chen & Liu, 2019).

Chemical Reactions and Properties

Chemical reactions involving dihydropyrimidinones, such as those synthesized through the Biginelli reaction, often exhibit interesting chemical properties. The study by Darehkordi and Ghazi (2015) on dihydropyrimidinone derivatives illustrates the potential chemical reactions, including tri-component reactions facilitated by ultrasound-assisted synthesis, which could be relevant for our compound (Darehkordi & Ghazi, 2015).

Physical Properties Analysis

The physical properties of dihydropyrimidinones and related heterocyclic compounds can be influenced by their molecular structure. Peng et al. (2015) explored the crystal structure and spectroscopic properties of a related compound, highlighting the solvatochromic effect as the solvent polarity increases, which could be indicative of the behavior of our compound of interest (Peng et al., 2015).

Chemical Properties Analysis

The chemical properties, such as reactivity and potential applications of dihydropyrimidinones, can be gleaned from their synthesis and structural analyses. Bahnck et al. (2012) detailed the synthesis of a potent inhibitor using a fused bicyclic dihydropyrimidinone scaffold, emphasizing the synthetic efficiency and scalability of such compounds, which could be reflective of the chemical properties of "1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-ethoxyphenyl)ethanone" (Bahnck et al., 2012).

科学研究应用

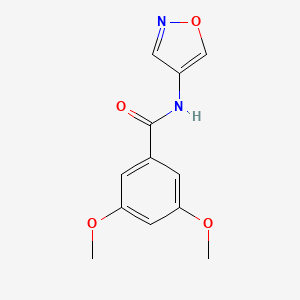

抗肿瘤活性

该化合物已被合成并评估其对各种癌细胞系的抗增殖活性 . 一系列这些化合物对A549细胞表现出中等至显著的细胞毒活性,IC50值低于18 µM,与参考吉非替尼相当 . 特别是,化合物5a在细胞和EGFR酶活性测定中均表现出相当大的效力 .

EGFR抑制

该化合物已被鉴定为潜在的EGFR抑制剂 . 它能够下调EGFR的表达并以剂量依赖性方式抑制EGFR磷酸化 .

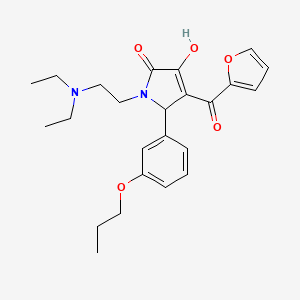

四氢叶酸衍生物的合成

5,6,7,8-四氢吡啶并[4,3-d]嘧啶及其相关化合物已被用作四氢叶酸衍生物多步合成的起始原料 .

结构特征和合成方法

该化合物属于吡啶并[4,3-d]嘧啶类化合物,对这些化合物的结构特征、反应和合成方法进行了研究 .

药物应用

该化合物具有潜在的药物应用价值,这由该式化合物专利的存在所表明 .

多组分合成

作用机制

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).

Mode of Action

The compound interacts with its target, EGFR, by inhibiting its phosphorylation . This inhibition is dose-dependent, meaning the degree of inhibition increases with the concentration of the compound. The inhibition of EGFR phosphorylation disrupts the normal signaling pathways of the cell, leading to changes in cell function.

Biochemical Pathways

The compound affects the EGFR signaling pathway. Under normal conditions, the binding of a ligand to EGFR leads to receptor dimerization, autophosphorylation, and activation of downstream signaling pathways, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways. These pathways regulate various cellular processes, including proliferation, differentiation, and survival. By inhibiting EGFR phosphorylation, the compound disrupts these pathways, potentially leading to decreased cell proliferation and increased cell death .

Pharmacokinetics

The compound’s efficacy against cancer cell lines suggests it may have favorable bioavailability .

Result of Action

The compound’s action results in the down-regulation of EGFR expression and inhibition of EGFR phosphorylation . This can lead to decreased cell proliferation and increased cell death, particularly in cancer cells that overexpress EGFR.

属性

IUPAC Name |

1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-(4-ethoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-2-22-15-5-3-13(4-6-15)9-17(21)20-8-7-16-14(11-20)10-18-12-19-16/h3-6,10,12H,2,7-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIJQPGFTRBFLNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)N2CCC3=NC=NC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(3-isopropoxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2486955.png)

![N-[[4-(1,3-Benzodioxol-5-yl)oxan-4-yl]methyl]-2-chloropropanamide](/img/structure/B2486957.png)

![5-bromo-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2486966.png)

![4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2486968.png)

![2-[1-[2-(2-Chloro-6-fluorophenyl)acetyl]piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2486969.png)

![1,4-Bis([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane](/img/structure/B2486974.png)

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2486976.png)